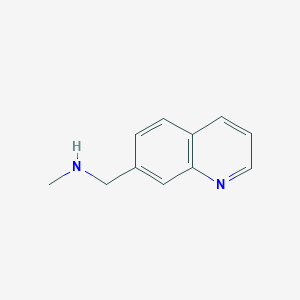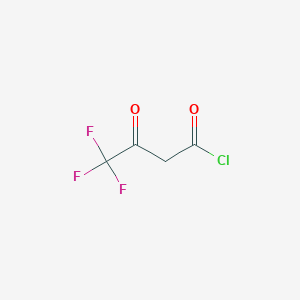
4,4,4-Trifluoroacetoacetic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoroacetoacetic acid chloride is a chemical compound with the molecular formula C4H2ClF3O2. It is a derivative of acetoacetic acid, where the methyl group is replaced by a trifluoromethyl group, and the hydroxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,4,4-Trifluoroacetoacetic acid chloride typically involves the reaction of 4,4,4-Trifluoroacetoacetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoroacetoacetic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Catalysts such as bases or acids to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like amides, esters, and thioesters.
Hydrolysis: Formation of 4,4,4-Trifluoroacetoacetic acid.
Condensation Reactions: Formation of β-keto esters or β-keto amides.
Applications De Recherche Scientifique
4,4,4-Trifluoroacetoacetic acid chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, especially those containing trifluoromethyl groups.
Biology: In the synthesis of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs with antifungal, antibacterial, and antiviral properties.
Industry: In the manufacture of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoroacetoacetic acid chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce trifluoromethyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 4,4,4-Trifluoroacetoacetate: Used in similar synthetic applications but has an ethyl ester group instead of a chloride.
4,4,4-Trifluoroacetoacetic Acid: The parent acid of the chloride derivative, used in different synthetic routes.
Trifluoroacetic Anhydride: Another reactive trifluoromethyl-containing compound used in acylation reactions.
Uniqueness: 4,4,4-Trifluoroacetoacetic acid chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of both the trifluoromethyl and acid chloride functional groups makes it a valuable intermediate for introducing these functionalities into target molecules.
Propriétés
Formule moléculaire |
C4H2ClF3O2 |
|---|---|
Poids moléculaire |
174.50 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H2ClF3O2/c5-3(10)1-2(9)4(6,7)8/h1H2 |
Clé InChI |
ZPQNVNQWYSTELD-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



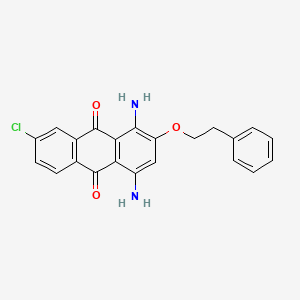
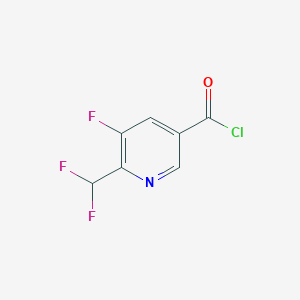
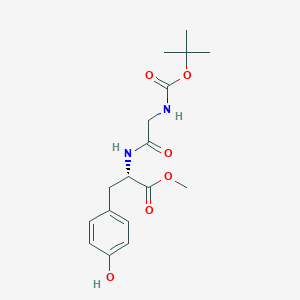
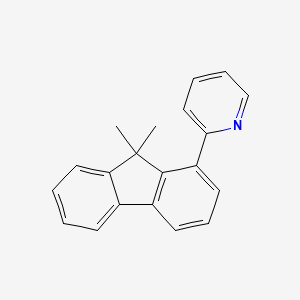
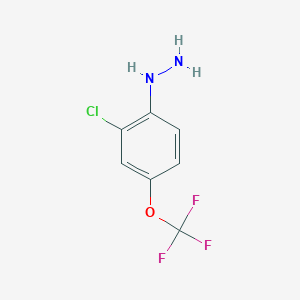
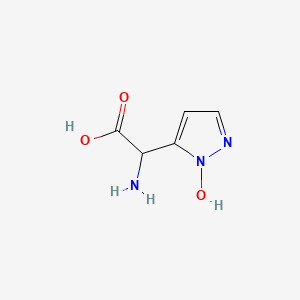
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
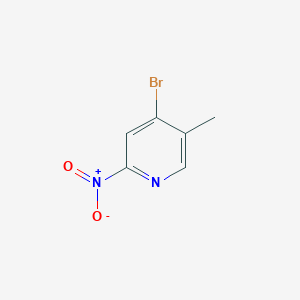

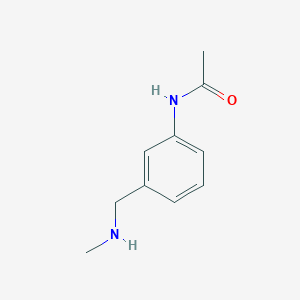
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
